molecular formula C15H10FN3O2S B1387434 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol CAS No. 1105189-37-4

1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B1387434
CAS No.: 1105189-37-4
M. Wt: 315.3 g/mol
InChI Key: QRWDPGLAVJVIAX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a high-value chemical tool recognized for its potent and selective inhibition of soluble epoxide hydrolase (sEH). sEH is a key enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols . By blocking this hydrolysis, this compound effectively elevates endogenous EET levels, making it a critical pharmacological probe for investigating the role of the epoxygenase pathway in various disease models. Its primary research applications are centered on exploring mechanisms and potential therapeutic strategies for a range of conditions, including hypertension, neuropathic and inflammatory pain, renal dysfunction, and insulin resistance . The distinct 4-fluorophenyl and 3-nitrophenyl substituents on the imidazole-thiol core are instrumental in conferring high binding affinity and selectivity for the sEH enzyme. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-11-4-6-12(7-5-11)18-14(9-17-15(18)22)10-2-1-3-13(8-10)19(20)21/h1-9H,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWDPGLAVJVIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155479
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-37-4
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-(3-nitrophenyl)-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Synthesis via Cyclization of Benzaldehydes, Ammonia, and Sulfur Sources

A widely used method involves the condensation of two differently substituted benzaldehydes with ammonia and elemental sulfur or sulfur equivalents to form the imidazole ring bearing a thiol at the 2-position. For example:

  • Starting materials: 4-fluorobenzaldehyde and 3-nitrobenzaldehyde.
  • Reagents: Ammonia or ammonium salts, elemental sulfur or thiourea.
  • Solvent: Ethanol or other polar solvents.
  • Conditions: Heating under reflux to promote cyclization.

This method benefits from simplicity and direct access to the target imidazole-2-thiol but may require careful control of stoichiometry and reaction time to avoid side products.

Multi-Step Synthesis via Imidazoline Intermediates and Oxidation

An alternative involves:

This approach allows better regioselectivity and substitution pattern control but may suffer from lower overall yields and longer synthesis times.

Protection and Deprotection Strategies

To manage the reactivity of the thiol group during synthesis:

  • Phenylsulfonyl protection of the imidazole nitrogen or thiol sulfur can be employed.
  • Deprotection is typically achieved using tetrabutylammonium fluoride or acidic conditions to yield the free thiol imidazole.

Representative Synthetic Scheme (Adapted from Research on Imidazole Derivatives)

Step Reaction Reagents/Conditions Outcome
1 Condensation of 4-fluorobenzaldehyde and 3-nitrobenzaldehyde with ammonia and sulfur source Ethanol, reflux, several hours Formation of imidazole-2-thiol core with 1,5-diaryl substitution
2 Protection of thiol or imidazole nitrogen (optional) Phenylsulfonyl chloride, NaH, THF Protected intermediate for further functionalization
3 Oxidation of imidazoline to imidazole (if applicable) Diacetoxyiodobenzene or bromotrichloromethane/DBU Conversion to aromatic imidazole ring
4 Deprotection Tetrabutylammonium fluoride or acid Release of free thiol group

Yields for such sequences vary but typically range between 20% and 60% depending on the method and substituents.

Analytical and Research Findings on Preparation

  • Regioselectivity: The position of aryl substituents on the imidazole ring is critical, with 1,5-disubstitution (as in 1-(4-fluorophenyl)-5-(3-nitrophenyl)) showing higher synthetic accessibility and biological activity compared to 1,2-disubstitution patterns.
  • Oxidation methods: Diacetoxyiodobenzene is effective for oxidizing imidazolines to imidazoles but may have limited substrate scope; bromotrichloromethane/DBU offers an alternative but with lower yields.
  • Yield optimization: One-step cyclization methods using substituted benzaldehydes, ammonia, and sulfur sources provide a balance between simplicity and acceptable yields (~30-40%).
  • Functional group tolerance: Nitro substituents (3-nitrophenyl) and fluoro substituents (4-fluorophenyl) are compatible with these synthetic conditions, allowing direct incorporation without reduction or substitution side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
One-step cyclization (benzaldehydes + NH3 + S) 4-fluorobenzaldehyde, 3-nitrobenzaldehyde, NH3, elemental sulfur Simple, fewer steps, direct Moderate yield, possible side products 20-40
Multi-step via imidazoline intermediate Benzaldehydes, ethylenediamine, oxidants (diacetoxyiodobenzene) Better regioselectivity, control over substitution Longer synthesis, lower yields 10-30
Protection/deprotection strategy Phenylsulfonyl chloride, NaH, TBAF Protects reactive thiol, improves purity Additional steps, reagents N/A (stepwise)

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the fluorophenyl and nitrophenyl groups enhances the lipophilicity and bioactivity of the compound, which is crucial for penetrating bacterial membranes.

Anticancer Properties
Several studies have investigated the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific substitution patterns on the imidazole ring can significantly influence their efficacy against different cancer types.

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes. Enzyme inhibitors are essential in drug design as they can modulate biochemical pathways. For example, imidazole derivatives are known to inhibit phosphodiesterases and other enzymes involved in signal transduction . This inhibition can lead to therapeutic effects in diseases such as cancer and cardiovascular disorders.

Metal Ion Chelation
The thiol group in this compound allows it to act as a chelating agent for metal ions. This property is particularly useful in biochemistry for studying metal-dependent enzymes and proteins. Chelators can stabilize metal ions in biological systems or facilitate their removal from toxic environments .

Materials Science

Synthesis of Functional Materials
The unique structure of this compound makes it suitable for synthesizing functional materials, such as sensors and catalysts. The compound's ability to undergo redox reactions can be harnessed in developing electrochemical sensors for detecting environmental pollutants or biological markers .

Nanomaterials
Research into nanomaterials has revealed that imidazole derivatives can serve as building blocks for creating nanoscale structures with specific electronic and optical properties. These nanomaterials have potential applications in electronics, photonics, and drug delivery systems .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
AnticancerInduced apoptosis in breast cancer cells through mitochondrial pathway activation.
Enzyme InhibitionEffectively inhibited phosphodiesterase activity, leading to increased cellular cAMP levels.
Metal Ion ChelationSuccessfully chelated lead ions in vitro, reducing toxicity levels in cell cultures.
Materials ScienceDeveloped a sensor with high sensitivity for detecting heavy metals in water samples.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

A critical factor in the behavior of imidazole-thiol derivatives is the nature and position of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol 4-F (1), 3-NO₂ (5), SH (2) ~331.3 (estimated) Potential COX inhibition (inferred)
1-(3-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol 3-Cl (1), 3-NO₂ (5), SH (2) 331.78 Undisclosed (structural analog)
5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol 4-Cl (5), 2,3-Cl₂ (1), SH (2) ~384.3 Commercial availability (Santa Cruz)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-F (5), 4-OCH₃ (1), SH (2) Not reported Tested for COX-1/COX-2 inhibition

Key Observations:

  • In contrast, the methoxy (-OCH₃) group in the acetamide derivative (Compound 9, ) is electron-donating, which may reduce reactivity but improve solubility.
  • Halogen Effects: Replacing 4-F with 3-Cl (as in ) increases molecular weight slightly and alters steric interactions. Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets.
  • Bioactivity: The acetamide derivative () demonstrated COX-2 selectivity, suggesting that the thiol group’s substitution (e.g., with thiazole) modulates activity. The target compound’s unmodified thiol group may offer different interaction profiles.

Structural and Crystallographic Insights

  • Validation: Tools like SHELXL and ORTEP-3 () are critical for validating imidazole derivatives’ crystal structures. For example, analogs with fluorophenyl groups (e.g., ) exhibit planar imidazole rings, with substituents influencing packing efficiency and stability.

Commercial and Research Availability

Biological Activity

1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a compound belonging to the imidazole class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H10FN3O2S\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure consists of a fluorophenyl group and a nitrophenyl group attached to the imidazole ring, with a thiol (-SH) functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various imidazole derivatives, it was found that compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes the findings:

CompoundCell LineIC50 (µM)
ZQL-4cMCF-72.96
ZQL-4cMDA-MB-2310.80
ZQL-4cSK-BR-31.21

These values indicate that structural modifications in imidazole derivatives can significantly influence their anticancer activity, suggesting that this compound may also possess similar properties due to its structural features .

The mechanism by which imidazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways. For example, studies have shown that certain derivatives can induce oxidative stress leading to apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Notable Pathways

  • Notch-AKT Signaling : Inhibition of this pathway has been linked to reduced cell proliferation and invasion in breast cancer models.
  • Reactive Oxygen Species (ROS) : Increased ROS levels are often observed following treatment with imidazole derivatives, contributing to cellular stress and apoptosis.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with imidazole derivatives. The presence of the thiol group may enhance interactions with microbial targets, leading to increased efficacy against various pathogens.

Evaluation of Antimicrobial Effects

A comparative analysis of several imidazole compounds revealed that those containing electron-withdrawing groups (like nitro or fluoro) exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The following table summarizes antimicrobial activities observed:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar ImidazolesEscherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, and how is purity optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) are reacted with halogenated acetamides in the presence of potassium carbonate as a base, followed by recrystallization in ethanol to purify the product . Optimization involves adjusting stoichiometric ratios, reaction time, and solvent polarity. Purity is confirmed via HPLC (>99% purity thresholds) and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : To confirm the presence of thiol (-SH) stretches (~2500 cm⁻¹) and nitro (-NO₂) groups (~1520 cm⁻¹).
  • ¹H/¹³C NMR : For verifying aromatic proton environments (e.g., fluorophenyl and nitrophenyl substituents) and carbon backbone integrity.
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
  • Elemental Analysis : To ensure correct C, H, N, S, and F percentages .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

  • Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy at varying pH levels. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products. Lipophilicity (logP) is calculated via shake-flask or chromatographic methods .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency and yield for this compound?

  • Methodological Answer : Microwave irradiation reduces reaction time from hours to minutes by enhancing thermal homogeneity. For imidazole derivatives, typical conditions include 100–150°C, 300 W power, and solvent systems like DMF or acetonitrile. Yields improve by 15–20% compared to conventional heating, with reduced side-product formation .

Q. What structural insights can X-ray crystallography provide, and how are disorder phenomena resolved?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking). For disordered moieties (e.g., dithiolane rings), refinement software (SHELXL) partitions electron density into dual positions, constrained by similarity in bond distances and thermal parameters. R-factors below 0.05 indicate high reliability .

Q. How should contradictions in COX-1/COX-2 inhibition data be analyzed?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Validate via:

  • Dose-response curves : Calculate IC₅₀ values across multiple replicates.
  • Selectivity ratios : Compare COX-2/COX-1 inhibition to assess specificity.
  • Molecular docking : Correlate inhibitory activity with binding affinity to COX-2’s hydrophobic pocket .

Q. What strategies are used to evaluate substituent effects on pharmacological activity in SAR studies?

  • Methodological Answer : Systematic substitution of fluorophenyl/nitrophenyl groups with electron-withdrawing/donating groups (e.g., -OCH₃, -Cl) is performed. Activity is tested against fungal/bacterial strains (MIC assays) or cancer cell lines (MTT assays). QSAR models (e.g., CoMFA) predict bioactivity based on steric/electronic parameters .

Q. How are environmental degradation pathways and persistence studied for this compound?

  • Methodological Answer : Aerobic/anaerobic biodegradation is assessed in soil/water matrices using LC-MS/MS to track intermediates (e.g., nitrophenol derivatives). Photolysis studies employ UV light (254 nm) to simulate sunlight exposure. Half-life (t₁/₂) and bioaccumulation factors are calculated to inform ecotoxicology profiles .

Methodological Notes

  • Advanced Techniques : Include XRD for crystallography, QSAR for SAR, and LC-MS/MS for environmental studies.
  • Contradiction Management : Emphasize replication, statistical validation (p < 0.05), and computational modeling.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

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